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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No.: B1281892 Get Quote

A Spectroscopic Showdown: N-Alkynyl vs. N-
Alkyl Lactams
For researchers, scientists, and professionals in drug development, understanding the nuanced

structural differences between classes of molecules is paramount. This guide provides a

detailed spectroscopic comparison of N-alkynyl lactams and their saturated counterparts, N-

alkyl lactams. By examining their distinguishing features in Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip

researchers with the knowledge to readily differentiate and characterize these important

chemical entities.

The introduction of an alkynyl group onto the nitrogen atom of a lactam ring significantly alters

its electronic environment compared to a simple alkyl substituent. This modification introduces

the characteristic spectroscopic signatures of a carbon-carbon triple bond and influences the

adjacent lactam moiety. This comparison will utilize data from representative molecules: N-

propargyl-2-pyrrolidone as the N-alkynyl lactam and N-methyl-2-pyrrolidone and N-ethyl-2-

pyrrolidone as the N-alkyl lactams.

Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for our comparative lactams.
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Spectroscopic
Technique

N-Alkynyl Lactam
(N-propargyl-2-
pyrrolidone)

N-Alkyl Lactam (N-
methyl-2-
pyrrolidone)[1][2]
[3]

N-Alkyl Lactam (N-
ethyl-2-
pyrrolidone)

¹H NMR (δ, ppm)

~4.1 (s, 2H, N-CH₂),

~3.4 (t, 2H), ~2.4 (t,

2H), ~2.2 (t, 1H,

C≡CH), ~2.1 (quintet,

2H)

3.39 (t, 2H), 2.78 (s,

3H, N-CH₃), 2.23 (t,

2H), 1.93 (quintet, 2H)

~3.3 (m, 4H), ~2.3 (t,

2H), ~1.9 (m, 2H),

~1.1 (t, 3H)

¹³C NMR (δ, ppm)

~175 (C=O), ~78

(C≡CH), ~72 (C≡CH),

~48 (N-CH₂), ~45

(ring CH₂), ~32 (ring

CH₂), ~18 (ring CH₂)

174.3 (C=O), 49.3 (N-

CH₂), 31.1 (ring CH₂),

29.3 (N-CH₃), 18.0

(ring CH₂)

~174 (C=O), ~46 (N-

CH₂), ~38 (N-CH₂),

~31 (ring CH₂), ~18

(ring CH₂), ~13 (CH₃)

IR (cm⁻¹)

~3290 (≡C-H stretch),

~2120 (C≡C stretch),

~1690 (C=O stretch)

~2930, 2870 (C-H

stretch), ~1680 (C=O

stretch)

~2970, 2880 (C-H

stretch), ~1685 (C=O

stretch)

Mass Spec. (m/z)

M⁺˙ at 123. Key

fragments: [M-H]⁺,

fragments from lactam

ring cleavage.

M⁺˙ at 99. Key

fragments: [M-CH₃]⁺

(m/z 84), m/z 70, 56,

42.[3][4][5]

M⁺˙ at 113. Key

fragments: [M-C₂H₄]⁺˙

(m/z 85), [M-C₂H₅]⁺

(m/z 84), m/z 70, 56,

42.

In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most apparent distinction in the proton NMR spectra is the presence of signals

corresponding to the alkynyl group in N-alkynyl lactams. For N-propargyl-2-pyrrolidone, a

characteristic singlet for the methylene protons adjacent to the nitrogen (N-CH₂) appears

around 4.1 ppm. Furthermore, a triplet at approximately 2.2 ppm is indicative of the terminal

alkyne proton (C≡CH). In contrast, N-alkyl lactams exhibit signals for the N-alkyl group in the

aliphatic region. For instance, N-methyl-2-pyrrolidone shows a singlet for the N-methyl protons

at around 2.78 ppm.[1] The protons on the lactam ring itself show comparable chemical shifts
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and splitting patterns in both classes of compounds, typically appearing as triplets and

multiplets between 1.9 and 3.4 ppm.

¹³C NMR: The ¹³C NMR spectrum of an N-alkynyl lactam provides clear evidence of the carbon-

carbon triple bond. Two distinct signals for the sp-hybridized carbons of the alkyne are

observed between 70 and 80 ppm. The carbonyl carbon (C=O) in both N-alkynyl and N-alkyl

lactams resonates at a similar downfield position, typically around 174-175 ppm. The carbons

of the N-alkyl group in N-alkyl lactams appear in the upfield region, with the N-methyl carbon of

N-methyl-2-pyrrolidone at approximately 29.3 ppm.[2]

Infrared (IR) Spectroscopy
The IR spectrum offers a rapid and effective method for distinguishing between these two

lactam derivatives. N-alkynyl lactams exhibit two highly characteristic absorption bands that are

absent in their N-alkyl counterparts. A sharp, relatively weak band corresponding to the

stretching vibration of the terminal alkyne C-H bond (≡C-H) appears around 3290 cm⁻¹.

Additionally, the carbon-carbon triple bond stretch (C≡C) gives rise to a sharp, weak to medium

absorption in the region of 2120 cm⁻¹. The carbonyl (C=O) stretching frequency for both

classes of lactams is found in a similar region, typically between 1680 and 1690 cm⁻¹. For N-

alkyl lactams, the spectrum is dominated by the strong carbonyl absorption and the C-H

stretching vibrations of the alkyl groups and the lactam ring, which are located below 3000

cm⁻¹.

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺˙) will differ by the mass of the respective N-

substituent. The fragmentation patterns can also provide structural confirmation. N-alkyl

lactams often exhibit fragmentation patterns involving the loss of the alkyl group or cleavage of

the lactam ring. For example, N-methyl-2-pyrrolidone can show a fragment corresponding to

the loss of the methyl group.[3][4][5] N-alkynyl lactams will also undergo fragmentation of the

lactam ring, and the presence of the alkyne moiety can lead to characteristic fragmentation

pathways, including the loss of a hydrogen atom from the terminal alkyne.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent,
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such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane

(TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr)

or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI)

source. The sample is introduced into the mass spectrometer, and the resulting fragmentation

pattern is analyzed.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of N-

alkynyl and N-alkyl lactams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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